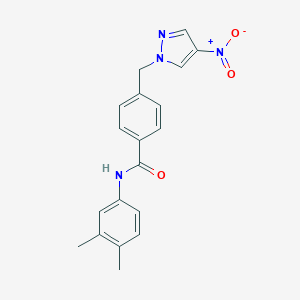![molecular formula C16H19N3O3 B213931 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is a novel chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAP, and it is a pyrazole-based compound that has been synthesized using a specific method. In
作用机制
The mechanism of action of 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is not fully understood. However, it is believed to act through multiple pathways, including the regulation of oxidative stress, inflammation, and apoptosis. MPAP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. It also inhibits the NF-κB pathway, which is involved in inflammation. Additionally, MPAP has been shown to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. Additionally, MPAP has been shown to improve cognitive function and memory in animal models. In cancer cells, MPAP has been found to inhibit cell growth and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs.
实验室实验的优点和局限性
One of the major advantages of using 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid in lab experiments is its potential applications in various fields, such as neuroscience and cancer therapy. Additionally, MPAP has been shown to have low toxicity and is well-tolerated in animal models.
One of the limitations of using MPAP in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of MPAP is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid. One area of research is in the development of novel drugs based on MPAP for the treatment of various diseases. Additionally, more research is needed to understand the mechanism of action of MPAP and its potential applications in various fields. Finally, more studies are needed to investigate the long-term effects of MPAP in vivo and its potential toxicity.
合成方法
The synthesis of 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid involves the reaction of 1-(2-methylbenzyl)-1H-pyrazol-3-amine with ethyl 2-oxo-4-phenylbutanoate. The reaction is carried out in the presence of a base and a solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure 5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid.
科学研究应用
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has been studied extensively for its potential applications in various fields. One of the major areas of research is in the field of neuroscience, where MPAP has been shown to have neuroprotective effects. It has been found to protect neurons against oxidative stress and reduce inflammation in the brain. Additionally, MPAP has been shown to improve cognitive function and memory in animal models.
Another area of research is in the field of cancer therapy. MPAP has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to enhance the efficacy of chemotherapy drugs in animal models.
属性
产品名称 |
5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC 名称 |
5-[[1-[(2-methylphenyl)methyl]pyrazol-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H19N3O3/c1-12-5-2-3-6-13(12)11-19-10-9-14(18-19)17-15(20)7-4-8-16(21)22/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,21,22)(H,17,18,20) |
InChI 键 |
WXFBVICMXMPQGP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCC(=O)O |
规范 SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B213854.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-5-methylthiophene-3-carboxylate](/img/structure/B213857.png)



![methyl 3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213864.png)
![methyl 3-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213865.png)
![4-{5-[(2,5-Dichlorophenoxy)methyl]-2-furoyl}thiomorpholine](/img/structure/B213867.png)
![methyl 3-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B213869.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B213870.png)